HIV‑1 Integrase Strand‑Transfer Inhibition: 2,3‑Dihydroxybenzamide Scaffold vs. Salicylate‑Derived Analog
In a direct head‑to‑head enzymatic assay, the unelaborated 2,3‑dihydroxybenzamide (compound 5a) inhibited HIV‑1 integrase strand‑transfer with an IC₅₀ of 35 μM, whereas the corresponding salicylate‑derived analog (compound 3a) was essentially inactive (IC₅₀ > 100 μM) [1]. This > 2.8‑fold potency advantage is attributable exclusively to the catechol amide scaffold, which merges salicylate and catechol pharmacophores and enables efficient bidentate metal‑chelation within the integrase active site [1]. Further optimization of the 2,3‑dihydroxybenzamide core yielded compound 5p with IC₅₀ = 5 μM and > 40‑fold selectivity for strand‑transfer over 3′‑processing [1].
| Evidence Dimension | HIV‑1 integrase strand‑transfer inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2,3‑Dihydroxybenzamide (5a): IC₅₀ = 35 μM |
| Comparator Or Baseline | Salicylate‑derived analog (3a): IC₅₀ > 100 μM |
| Quantified Difference | > 2.8‑fold lower IC₅₀ (greater potency) for the 2,3‑dihydroxybenzamide scaffold |
| Conditions | Cell‑free enzymatic assay measuring HIV‑1 integrase strand‑transfer activity; data from Table 2 of Fan et al. (2011) |
Why This Matters
For procurement targeting antiviral drug discovery programs, 2,3‑dihydroxybenzamide provides a validated, synthetically tractable starting scaffold with confirmed single‑digit micromolar to sub‑micromolar integrase inhibition, whereas salicylate‑only analogs are essentially inactive, making substitution impossible.
- [1] Fan, X. et al. Design of HIV‑1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups. Bioorg. Med. Chem. 2011, 19, 4935–4952. View Source
